

Technical Monograph: 1-(4-Chlorophenyl)butan-1-ol

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)butan-1-ol

CAS No.: 13856-86-5

Cat. No.: B183507

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Molecular Weight & Physicochemical Characterization Guide

Executive Summary

This technical guide provides a comprehensive analysis of **1-(4-chlorophenyl)butan-1-ol** (CAS: 13856-86-5), a critical chiral building block in the synthesis of antihistamines, agrochemicals, and aryl-alkyl carbinol derivatives.^{[1][2]} While the nominal molecular weight is 184.66 g/mol, this value is an average that obscures the critical isotopic distribution required for accurate mass spectrometry (MS) validation. This document details the physicochemical properties, synthetic routes (Grignard vs. Asymmetric Reduction), and analytical protocols necessary for the rigorous identification and utilization of this compound in drug development.

Physicochemical Profile

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying on the average molecular weight is insufficient due to the significant mass defect of the chlorine atom.

Parameter	Value	Notes
Average Molecular Weight	184.66 g/mol	Used for molarity calculations. [1][2][3]
Monoisotopic Mass	184.065 g/mol	Based on C, H, O, and Cl.[1][2]
Molecular Formula	C H ClO	
Isotopic Pattern (M : M+2)	3 : 1	Characteristic of Cl (75.78%) and Cl (24.22%).[2]
Chirality	1 Stereocenter (C1)	Exists as ()- and ()-enantiomers.[1][2]

Solubility & Lipophilicity

The presence of the 4-chlorophenyl moiety significantly increases lipophilicity compared to non-halogenated analogues.[1][2]

- LogP (Predicted): ~2.9 – 3.1[2]
- Solubility: Insoluble in water; highly soluble in organic solvents (DCM, Methanol, Ethyl Acetate).[2]

- Implication: In biological assays, this compound requires a carrier solvent (e.g., DMSO) and may exhibit non-specific binding to plasticware if not controlled.[2]

Synthetic Architecture

The synthesis of **1-(4-chlorophenyl)butan-1-ol** is generally approached via two distinct mechanistic pathways, depending on the requirement for stereocontrol.

Pathway A: C-C Bond Formation (Grignard)[2]

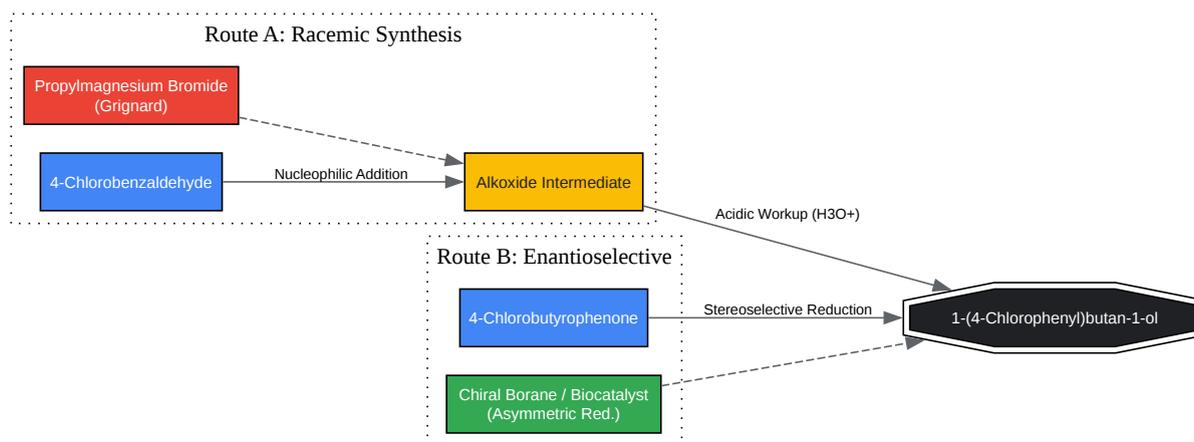
- Mechanism: Nucleophilic addition of propylmagnesium bromide to 4-chlorobenzaldehyde.[1][2]
- Pros: High atom economy; readily available starting materials.[1][2]
- Cons: Produces a racemic mixture; requires anhydrous conditions.[1][2]

Pathway B: Asymmetric Ketone Reduction[2]

- Mechanism: Reduction of 4-chlorobutyrophenone using a chiral catalyst (e.g., CBS-oxazaborolidine or biocatalysis via *Rhodotorula rubra*).[1][2]
- Pros: Access to high enantiomeric excess (>98% ee).[2]
- Cons: Higher reagent cost; requires precise temperature control (-78°C for CBS).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and reaction pathways.



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Figure 1: Synthetic logic comparing Grignard addition (racemic) vs. Ketone reduction (enantioselective).[2]

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on verifying identity beyond simple retention time.[1]
[2]

Mass Spectrometry (GC-MS/LC-MS)

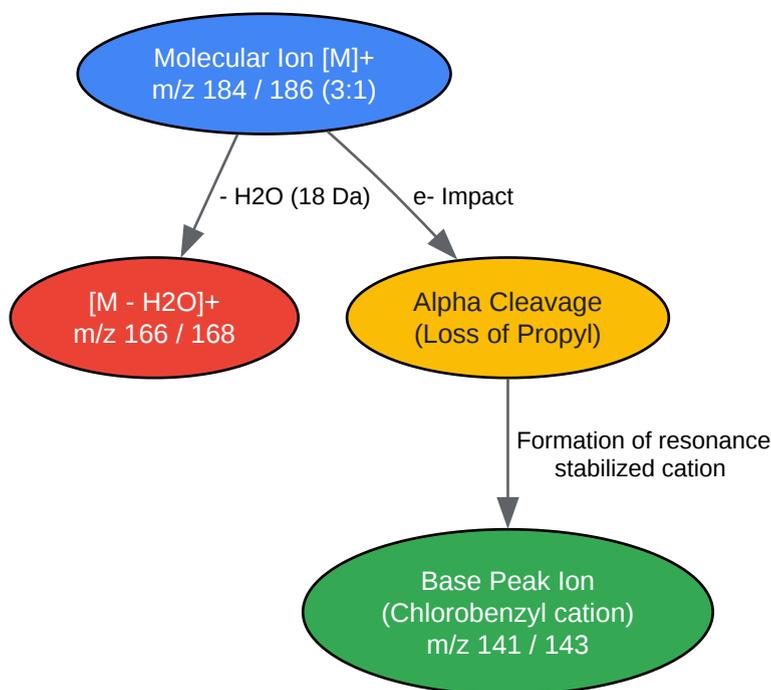
The chlorine atom provides a built-in "checksum" for validation.[1][2]

- Parent Ion: Look for the cluster at m/z 184 and 186.[2]
- Fragmentation Logic:
 - Alpha-Cleavage: The bond between C1 and C2 breaks, ejecting the propyl chain.[1][2]
This generates a stable oxonium ion fragment containing the chlorophenyl ring.[2]

- Dehydration: Loss of water (M-18) is common in electron impact (EI) ionization.[1][2]

Fragmentation Pathway Diagram

Understanding the fragmentation is crucial for distinguishing this molecule from its isomers (e.g., 4-chlorobutanol).[1][2]



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Figure 2: Mass Spectrometry fragmentation logic. The preservation of the Cl isotope pattern in the base peak is diagnostic.

Experimental Protocols

Protocol: Grignard Synthesis (Racemic)

Objective: Synthesis of **1-(4-chlorophenyl)butan-1-ol** from 4-chlorobenzaldehyde.[1][2]

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.[2]
- Reagent Preparation: Charge flask with 4-chlorobenzaldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL). Cool to 0°C.[2]

- Addition: Add propylmagnesium bromide (12.0 mmol, 2.0 M in ether) dropwise over 20 minutes. Critical: Maintain temperature $<5^{\circ}\text{C}$ to minimize side reactions.[2]
- Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]
- Quench: Cool to 0°C . Slowly add saturated NHCl solution.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO_4 , and concentrate.[2]
- Purification: Silica gel chromatography.

Protocol: Enantiomeric Separation (HPLC)

Objective: Determine Enantiomeric Excess (ee) of the product.[2]

- Column: Chiralcel OD-H or AD-H (Cellulose-based).[1][2]
- Mobile Phase: Hexane : Isopropanol (90:10).[2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 220 nm (absorption of the chlorobenzene moiety).[2]
- Expected Result: Baseline separation of () and () enantiomers.

Applications in Drug Development

1-(4-Chlorophenyl)butan-1-ol serves as a versatile chiral synthon.[1][2]

- Antihistamines: Structural analogue to intermediates used in chlorpheniramine synthesis.[1][2]
- Agrochemicals: Precursor for triazole fungicides where the chlorophenyl group confers metabolic stability.[2]
- Mechanistic Probes: Used to study alcohol dehydrogenase (ADH) specificity in metabolic studies.[2]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117166, **1-(4-chlorophenyl)butan-1-ol**. [1][2] Retrieved from [\[Link\]](#)[2]
- Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenated compounds and alcohols. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-alpha-propylbenzyl alcohol. [1][2] Retrieved from [\[Link\]](#)[2]

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Sources

1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
 2. 1-(4-Chlorophenyl)butan-1-ol | C₁₀H₁₃ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]
 3. GSRS [gsrs.ncats.nih.gov]
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